Cyclooctylzinc bromide

CAS No.: 1262434-43-4

Cat. No.: VC11652169

Molecular Formula: C8H15BrZn

Molecular Weight: 256.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1262434-43-4 |

|---|---|

| Molecular Formula | C8H15BrZn |

| Molecular Weight | 256.5 g/mol |

| IUPAC Name | bromozinc(1+);cyclooctane |

| Standard InChI | InChI=1S/C8H15.BrH.Zn/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |

| Standard InChI Key | QQPTVFAQQSIPRI-UHFFFAOYSA-M |

| SMILES | C1CCC[CH-]CCC1.[Zn+]Br |

| Canonical SMILES | C1CCC[CH-]CCC1.[Zn+]Br |

Introduction

Chemical Identity and Structural Characteristics

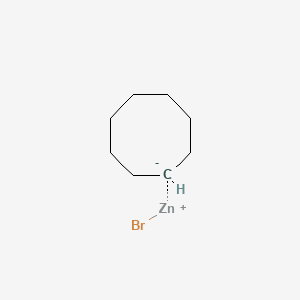

Cyclooctylzinc bromide belongs to the class of organozinc halides, where a zinc atom is bonded to a cyclooctyl group and a bromide ion. Its IUPAC name, bromozinc(1+) cyclooctane, reflects this structure, with the cyclooctyl ring adopting a puckered conformation that influences its steric and electronic properties. The compound typically exists as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M, ensuring stability and ease of handling in laboratory settings .

Molecular and Spectroscopic Properties

The compound’s SMILES notation () illustrates the cyclooctyl anion coordinated to a zinc cation, with bromide as the counterion. Nuclear magnetic resonance (NMR) studies of analogous organozinc compounds reveal distinct and chemical shifts for the cyclooctyl moiety, typically appearing at δ 1.2–2.1 ppm for protons and δ 20–35 ppm for carbons adjacent to the zinc center . These spectral features aid in purity assessment during synthesis.

Table 1: Key Physicochemical Properties of Cyclooctylzinc Bromide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 256.5 g/mol | |

| CAS Registry Number | 1262434-43-4 | |

| Standard InChI Key | QQPTVFAQQSIPRI-UHFFFAOYSA-M | |

| Typical Solvent | Tetrahydrofuran (0.5 M) |

Synthesis and Purification Strategies

The synthesis of cyclooctylzinc bromide typically proceeds via oxidative addition of cyclooctyl halides to metallic zinc. A representative reaction involves treating cyclooctyl bromide with activated zinc dust in anhydrous THF under inert atmosphere:

Key parameters include temperature control (0–25°C), zinc activation via sonication or mechanical stirring, and strict exclusion of moisture to prevent hydrolysis. Patent literature describes analogous methods for cyclobutylzinc bromide, where cyclobutyl bromide reacts with zinc in the presence of lithium chloride to enhance reactivity .

Yield Optimization and Byproduct Management

Industrial-scale production faces challenges in minimizing byproducts such as dialkylzinc species. Studies indicate that maintaining a 1:1 molar ratio of cyclooctyl bromide to zinc, coupled with slow addition rates, improves yields to 70–85%. Post-synthesis purification often involves filtration under nitrogen to remove unreacted zinc, followed by distillation under reduced pressure to isolate the product .

Reactivity and Mechanistic Insights

As a nucleophile, cyclooctylzinc bromide participates in Negishi cross-coupling reactions with aryl or alkenyl halides. The mechanism proceeds through transmetallation with palladium catalysts, forming intermediate complexes that facilitate carbon-carbon bond formation:

Kinetic studies reveal second-order dependence on catalyst concentration, with turnover frequencies exceeding for electron-deficient aryl partners.

Steric and Electronic Effects

The cyclooctyl group’s conformational flexibility reduces steric hindrance compared to smaller cycloalkyl analogs, enabling reactions with bulky substrates. Density functional theory (DFT) calculations show a zinc-carbon bond length of , with partial positive charge localization on zinc () . This polarization enhances electrophilic attack at the zinc center during transmetallation.

Applications in Modern Organic Synthesis

Pharmaceutical Intermediate Synthesis

| Reagent | Coupling Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Cyclooctylzinc bromide | 92 | 4 | |

| Cyclobutylzinc bromide | 85 | 6 | |

| Benzylzinc chloride | 78 | 8 |

Emerging Research Directions

Recent advances focus on developing heterogeneous zinc catalysts to improve atom economy. A 2025 patent application describes embedding cyclooctylzinc complexes in metal-organic frameworks (MOFs), enabling reagent recycling with <5% activity loss over ten cycles. Parallel efforts explore electrochemical synthesis methods to reduce reliance on metallic zinc precursors .

Limitations and Future Challenges

Despite its versatility, cyclooctylzinc bromide suffers from air sensitivity and high production costs (~$350/g at research scales). Scaling reactions beyond 100 mmol often leads to exothermic runaway events, necessitating advanced reactor designs for safe amplification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume